![molecular formula C20H18S2 B14637003 1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene CAS No. 55091-48-0](/img/structure/B14637003.png)
1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(benzylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two benzylthio groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(benzylthio)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,4-Dibromobenzene+2Benzyl MercaptanNaH1,4-Bis(benzylthio)benzene+2NaBr
Industrial Production Methods
Industrial production of 1,4-Bis(benzylthio)benzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(benzylthio)benzene undergoes various chemical reactions, including:
Oxidation: The benzylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form benzylthiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylthiol derivatives.
Substitution: Halogenated or nitrated derivatives of 1,4-Bis(benzylthio)benzene.
Applications De Recherche Scientifique
1,4-Bis(benzylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(benzylthio)benzene depends on its specific application. In biological systems, it may interact with cellular components through its benzylthio groups, which can form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of protein function and cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(methylthio)benzene: Similar structure but with methylthio groups instead of benzylthio groups.
1,4-Dibromobenzene: Precursor used in the synthesis of 1,4-Bis(benzylthio)benzene.
1,4-Benzenedithiol: Contains thiol groups instead of benzylthio groups.
Uniqueness
1,4-Bis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
55091-48-0 |
|---|---|
Formule moléculaire |
C20H18S2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1,4-bis(benzylsulfanyl)benzene |
InChI |
InChI=1S/C20H18S2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clé InChI |
FHEYWHLLRHEXHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
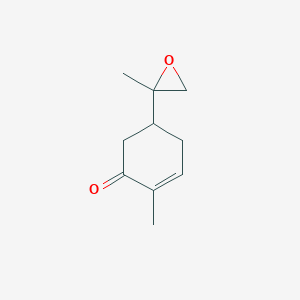
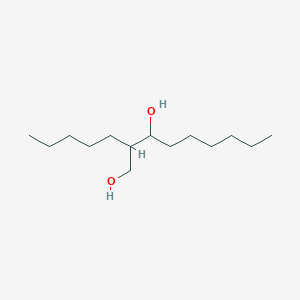

![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
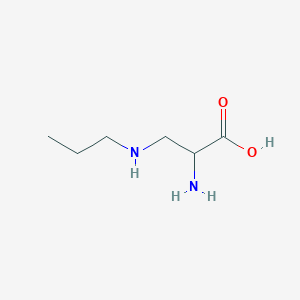
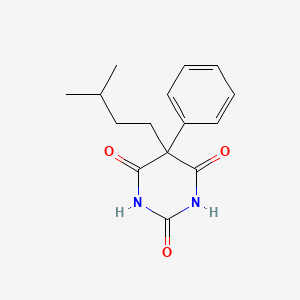

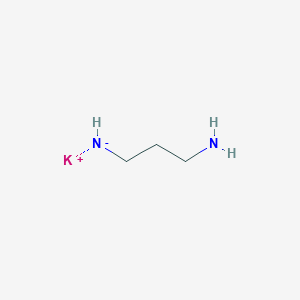
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
